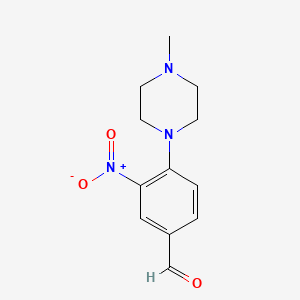
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as DCQ or DQ-11 and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DCQ involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and proliferation. DCQ has been found to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair. DCQ also inhibits the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
DCQ has been found to possess various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells. DCQ has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
DCQ has several advantages as a research tool. It is a potent and selective inhibitor of various enzymes and proteins, making it an ideal candidate for studying their functions. DCQ is also relatively easy to synthesize and can be obtained in large quantities. However, DCQ has some limitations as a research tool. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. DCQ is also known to be cytotoxic at high concentrations, which can limit its use in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the study of DCQ. One potential application is in the development of new anti-cancer drugs. DCQ has been shown to have a synergistic effect when used in combination with other anti-cancer drugs, suggesting that it could be used as a component of combination therapy. Another potential application is in the study of the role of topoisomerase II in DNA replication and repair. DCQ has been found to be a potent inhibitor of this enzyme, making it an ideal research tool for studying its function. Finally, DCQ could be used in the development of new anti-inflammatory drugs. DCQ has been found to inhibit the activity of NF-κB, which is a protein that is involved in the regulation of inflammation and immune response.
Synthesemethoden
DCQ can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzonitrile with 2-methoxyaniline followed by the cyclization of the resulting intermediate with 8-hydroxyquinoline-2-carboxylic acid. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
DCQ has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. DCQ has been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been found to have a synergistic effect when used in combination with other anti-cancer drugs.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c1-29-22-9-5-4-8-20(22)27-23(28)17-13-21(16-11-10-14(24)12-18(16)25)26-19-7-3-2-6-15(17)19/h2-13H,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOOGPKMBQRZTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4988186.png)
![1-(2-furoyl)-4-[3-(phenylthio)propanoyl]piperazine](/img/structure/B4988190.png)
![6-(3-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4988197.png)
![methyl 3-({ethyl[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amino}carbonyl)benzoate](/img/structure/B4988203.png)

![3-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988233.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-furamide](/img/structure/B4988241.png)

![N-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4988250.png)


![4-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-piperazinone](/img/structure/B4988274.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988284.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4988291.png)